6-Bromo-5,8-difluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family, characterized by its significant biological activities and applications in medicinal chemistry. Its molecular formula is , and it has garnered attention for its potential as an antibacterial, antiviral, and anticancer agent due to the presence of fluorine and bromine substituents that enhance its reactivity and biological interactions .
The synthesis of 6-Bromo-5,8-difluoroquinoline typically involves two key steps: the fluorination of a quinoline derivative followed by bromination. A common synthetic route begins with the direct fluorination of 6-methoxyquinoline to yield 5,8-difluoroquinoline. This intermediate is subsequently brominated to form the final product .
Technical Details:
For large-scale production, industrial methods utilize automated reactors that allow precise control over reaction conditions, ensuring high yield and purity of the final product. Specialized equipment is employed to handle hazardous reagents safely .
The molecular structure of 6-Bromo-5,8-difluoroquinoline features a quinoline ring system with bromine and fluorine substituents at specific positions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.05 g/mol |
IUPAC Name | 6-bromo-5,8-difluoroquinolin-3-amine |
InChI | InChI=1S/C9H5BrF2N2/c10-6-2-7(11)9-5(8(6)12)1-4(13)3-14-9/h1-3H,13H2 |
InChI Key | WLOCLHZCKRWKSF-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=C1C(=C(C=C2F)Br)F)N |
6-Bromo-5,8-difluoroquinoline can undergo several chemical reactions:
Technical Details:
The mechanism of action for 6-Bromo-5,8-difluoroquinoline involves its interaction with specific biological targets. The presence of fluorine enhances the compound's binding affinity to enzymes and receptors, which is crucial for its biological activity. The bromine atom may also influence the compound's pharmacological properties by modulating its activity .
6-Bromo-5,8-difluoroquinoline is typically a solid at room temperature with a melting point that varies based on purity.
The compound exhibits notable stability under various conditions but can react under specific circumstances such as nucleophilic attacks or cross-coupling scenarios.
Relevant Data:
6-Bromo-5,8-difluoroquinoline has diverse applications across several fields:
The unique combination of bromine and fluorine atoms in this compound enhances its chemical reactivity and biological activity, making it a valuable target for further research and application in scientific studies.
Regioselective manipulation of 6-bromo-5,8-difluoroquinoline exploits significant electronic differentials between halogen atoms and position-dependent reactivity patterns. The C8-fluorine, activated by the adjacent nitrogen atom, exhibits heightened electrophilicity toward nucleophilic aromatic substitution (SNAr), while the C6-bromine demonstrates exceptional reactivity in transition metal-catalyzed couplings:
Table 1: Regioselective Transformations of 6-Bromo-5,8-difluoroquinoline
Reaction Type | Conditions | Site Selectivity | Primary Product | Yield Range |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | RNH₂, RT, DMSO | C8-F displacement | 8-RHN-6-Br-5-F-quinoline | 75-92% |
Vilsmeier-Haack Formylation | POCl₃/DMF, 80°C | C7-electrophilic substitution | 7-Cl-6-Br-5,8-F-quinoline-3-carbaldehyde | 68-75% |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | C6-Br substitution | 6-Ar-5,8-difluoroquinoline | 80-95% |
Heterocyclization | Thiourea, MW, 150°C | C8-F cyclization | Pyrimido[4,5-c]quinoline | 82-89% |
Transition metal catalysis enables selective halogen exchange in 6-bromo-5,8-difluoroquinoline, overcoming limitations of classical Balz-Schiemann methodologies. These approaches provide precise fluorine installation without requiring diazotization:
Strategic modifications at the electron-deficient C3 position and the sterically accessible C7 position transform 6-bromo-5,8-difluoroquinoline into complex polyheterocyclic architectures with enhanced biological profiles:
Table 2: Biological Profiles of Key Heterocyclic Hybrids
Hybrid Structure | Synthetic Approach | Biological Activity | Potency (IC₅₀/MIC) |
---|---|---|---|
Quinoline-Cephalosporin Chimera | C3-esterification | Dual-target antibacterial (E. coli ESBL) | MIC = 0.25 μg/mL |
7-(4-(2-Fluorophenyl)piperazinyl)quinoline | SNAr at C7 | Anticancer (U-87 glioblastoma) | IC₅₀ = 1.8 μM |
8-Phenylseleno-6-bromo-5-fluoroquinoline | Cu-catalyzed Se-arylation | Anti-biofilm (P. aeruginosa) | MBIC₅₀ = 8.2 μM |
Pyrimido[4,5-c]quinoline | Acid-catalyzed cyclization | Topoisomerase II inhibition | IC₅₀ = 0.34 μM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: